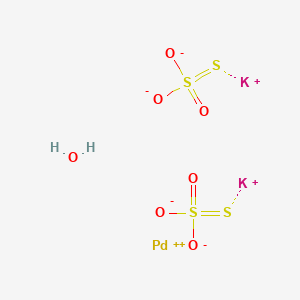
Tin(IV) tetrakis(trifluoromethanesulfonimide)
Übersicht
Beschreibung
Tin(IV) tetrakis(trifluoromethanesulfonimide) is an organometallic compound with the chemical formula Sn[N(SO2CF3)2]4. It is known for its high molecular weight and unique properties, making it a valuable reagent and catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(IV) tetrakis(trifluoromethanesulfonimide) can be synthesized through the reaction of tin(IV) chloride with lithium trifluoromethanesulfonimide in an organic solvent such as dichloromethane. The reaction typically occurs at room temperature and requires stirring for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of tin(IV) tetrakis(trifluoromethanesulfonimide) generally follows the laboratory preparation route, with potential scaling up in larger reactors and optimization of reaction conditions to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tin(IV) tetrakis(trifluoromethanesulfonimide) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trifluoromethanesulfonimide ligands are replaced by other ligands.
Coordination Reactions: It acts as a Lewis acid, forming complexes with Lewis bases.
Common Reagents and Conditions
Common reagents used in reactions with tin(IV) tetrakis(trifluoromethanesulfonimide) include organic solvents like dichloromethane and reagents such as lithium trifluoromethanesulfonimide. Reactions typically occur at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving tin(IV) tetrakis(trifluoromethanesulfonimide) depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions result in the formation of new tin complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Tin(IV) tetrakis(trifluoromethanesulfonimide) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Electronics: It is used in the production of electronic components, including thin films and coatings.
Pharmaceuticals: It is explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of tin(IV) tetrakis(trifluoromethanesulfonimide) involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property allows it to form stable complexes with various ligands, facilitating catalytic and coordination reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin(IV) chloride: Another tin-based compound used in similar applications but with different reactivity and properties.
Indium(III) tris(trifluoromethanesulfonimide): A similar compound with indium instead of tin, used in catalysis and material science.
Aluminum trifluoromethanesulfonate: An aluminum-based compound with similar applications in catalysis.
Uniqueness
Tin(IV) tetrakis(trifluoromethanesulfonimide) is unique due to its high molecular weight and the presence of four trifluoromethanesulfonimide ligands, which impart distinct reactivity and stability compared to other similar compounds .
Eigenschaften
IUPAC Name |
methylsulfinylmethane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-tris[bis(trifluoromethylsulfonyl)amino]stannylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2F6NO4S2.6C2H6OS.Sn/c4*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;6*1-4(2)3;/h;;;;6*1-2H3;/q4*-1;;;;;;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVMSYLGHHNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.CS(=O)C.C(F)(F)(F)S(=O)(=O)N(S(=O)(=O)C(F)(F)F)[Sn](N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)(N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36F24N4O22S14Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746465 | |
| Record name | N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1708.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919356-21-1 | |
| Record name | N,N',N'',N'''-Stannanetetrayltetrakis[1,1,1-trifluoro-N-(trifluoromethanesulfonyl)methanesulfonamide]--(methanesulfinyl)methane (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 919356-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-benzylmaleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512790.png)


![(1S,3E)-3-[(2E)-2-[(1R,3As,7aR)-1-[(2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol](/img/structure/B1512796.png)





![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)



